3-(Cyclohexylamino)propanamide
Overview
Description
3-(Cyclohexylamino)propanamide is an organic compound with the molecular formula C9H18N2O. It is a derivative of propanamide where the amino group is substituted with a cyclohexyl group. This compound is primarily used in biochemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Cyclohexylamino)propanamide typically involves the reaction of 3-aminopropionamide with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
3-aminopropionamide+cyclohexylamine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, catalysts, and purification techniques to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where the cyclohexyl group or the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
3-(Cyclohexylamino)propanamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N3-Cyclohexyl-β-alaninamide
- N3-cyclohexyl-b-alaninamide
- Propanamide, 3-(cyclohexylamino)-
Uniqueness
3-(Cyclohexylamino)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
3-(cyclohexylamino)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-9(12)6-7-11-8-4-2-1-3-5-8/h8,11H,1-7H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXYSAZMNHCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606620 | |
Record name | N~3~-Cyclohexyl-beta-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4552-48-1 | |
Record name | N~3~-Cyclohexyl-beta-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80606620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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